molecular formula C12H12BrN5 B13019968 4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13019968
M. Wt: 306.16 g/mol
InChI Key: XRILWSVOAGZIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features both imidazole and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-imidazole with 3-isopropyl-1H-pyrazolo[3,4-b]pyridine in the presence of a suitable base and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(4-Methyl-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(4-Fluoro-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 4-(4-Bromo-1H-imidazol-1-yl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine lies in the presence of the bromine atom, which can be selectively substituted to introduce various functional groups.

Properties

Molecular Formula

C12H12BrN5

Molecular Weight

306.16 g/mol

IUPAC Name

4-(4-bromoimidazol-1-yl)-3-propan-2-yl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H12BrN5/c1-7(2)11-10-8(18-5-9(13)15-6-18)3-4-14-12(10)17-16-11/h3-7H,1-2H3,(H,14,16,17)

InChI Key

XRILWSVOAGZIFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=NC2=NN1)N3C=C(N=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.